molecular formula C7H9ClN2O B3222459 (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol CAS No. 1213364-39-6

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol

Cat. No.: B3222459
CAS No.: 1213364-39-6
M. Wt: 172.61
InChI Key: ZZRYQEVGEQGEAS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a chlorine atom at the 6-position and an aminoethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol typically involves the reaction of 6-chloropyridine-3-carbaldehyde with a chiral amine. One common method is the reductive amination of 6-chloropyridine-3-carbaldehyde with ®-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(6-chloropyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-2-Amino-2-(6-chloropyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the aminoethanol group allows for hydrogen bonding interactions, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-3-methanol: Similar structure but with a hydroxymethyl group instead of an aminoethanol group.

    N-[(6-Chloropyridin-3-yl)methyl]methylamine: Contains a methylamine group instead of an aminoethanol group.

Uniqueness

®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.

Properties

IUPAC Name

(2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRYQEVGEQGEAS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1[C@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol
Reactant of Route 2
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol
Reactant of Route 3
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol
Reactant of Route 4
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol
Reactant of Route 5
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol
Reactant of Route 6
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol

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